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Molecular Identity of Quinocycline B

The table below summarizes the key identifying information for Quinocycline B [1].

Attribute Description

Molecular
Formula

C₃₃H₃₂N₂O₁₀ [1]

IUPAC
Name

(1S,16R,17R,19S)-16-[(2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-
3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-

2,4(13),6(11),7,9,14-hexaene-19,5'-3,6-dihydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione [1]

Exact Mass 616.20625 Da ([M]⁻) [1]

Predicted
CCS

251.8 Å² ([M]⁻), 241.7 Å² ([M+H]⁺) [1]

Predicted MS/MS Fragmentation & Adducts
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While a full fragmentation pattern is not available, the following table lists predicted precursor ions and their

properties, which are crucial for method development [1].

Precursor Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 617.21298 241.7

[M+Na]⁺ 639.19492 246.9

[M-H]⁻ 615.19842 238.9

[M+NH₄]⁺ 634.23952 243.7

[M+H-H₂O]⁺ 599.20296 231.5

General Fragmentation Pathways of Related
Compounds

Studies on quinolone antibiotics, which share structural features with Quinocycline B, reveal common

fragmentation pathways that can inform your analysis [2]:

Common Neutral Losses: Under soft ionization conditions (ESI+), characteristic ions are often
observed from the loss of small, neutral molecules. Look for [M+H−H₂O]⁺, [M+H−CO]⁺, and

[M+H−H₂O−CO]⁺.
Ring Structure Fragmentation: Piperazine ring structures, if present, can undergo breakage and

rearrangement, leading to the loss of neutral molecules like C₂H₅N, C₃H₇N, or C₄H₈N [2].
Radical Loss: Compounds with a cyclopropyl substituent can exhibit characteristic fragments from

the loss of a cyclopropyl radical (·C₃H₅) [2].

The following diagram illustrates a generalized workflow for a mass spectrometry-based identification

process, incorporating the points above.
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Sample: Quinocycline B
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Mass Spectrometry Identification Workflow

Detailed Experimental Protocol

This protocol is adapted from methodologies used for quinolone antibiotics and can serve as a template for

analyzing Quinocycline B [2].
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Instrumentation and Preparation

Mass Spectrometer: Triple quadrupole linear ion trap mass spectrometer equipped with an
Electrospray Ionization (ESI) source.

Standard Solution: Prepare a standard stock solution of Quinocycline B in acetonitrile at a
concentration of 100 ng/mL. Store at -18°C in a light-proof environment [2].

Instrument Parameters (Positive Ion Mode)

Configure your instrument as follows, using the parameters in the table below [2]:

Parameter Setting

Ion Source Voltage 5500 V

Source Temperature 500 °C

Curtain Gas (CUR) 30 psi

Nebulizing Gas (GS1) 50 psi

Heater Gas (GS2) 60 psi

Collision Gas (CAD) High

Collision Energy (CE) 25 eV ± 10 eV

Data Acquisition and Analysis

Primary MS Scan: Perform a full scan in the range of m/z 100-650 to identify the protonated

molecular ion [M+H]⁺ and other major adducts [2].
Secondary MS/MS Scan: Select the precursor ion of interest (e.g., m/z 617.21 for [M+H]⁺) for

fragmentation. Analyze the resulting fragment ion spectrum to identify key neutral losses and
structure-specific fragments [2].
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Application Notes for Researchers

Start with Predicted Data: The provided m/z values and CCS predictions are an excellent starting
point for developing a targeted MS method [1].

Confirm Structural Hypotheses: Use the general fragmentation rules from quinolone research as a
guide to interpret the complex MS/MS spectrum of Quinocycline B and confirm the presence of

specific moieties [2].
Leverage Open-Source Tools: For complex data, consider using open-source Python-based

algorithms (e.g., those built with NumPy and Pandas) for advanced feature detection and spectral
simplification, which can be particularly useful for deconvoluting overlapping isotopic patterns [3].

Reference Information

CID 216205 (PubChem): The primary source for structural and predicted physicochemical data for
Quinocycline B [1].

PMC12056929: Provides the foundational methodology and fragmentation logic for quinolone
antibiotics, which can be analogously applied [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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